Nickel oxide

Catalog No.
S576701
CAS No.
1313-99-1
M.F
NiO
M. Wt
74.693 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel oxide

CAS Number

1313-99-1

Product Name

Nickel oxide

IUPAC Name

oxonickel

Molecular Formula

NiO

Molecular Weight

74.693 g/mol

InChI

InChI=1S/Ni.O

InChI Key

GNRSAWUEBMWBQH-UHFFFAOYSA-N

SMILES

O=[Ni]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.11 MG/100 ML @ 20 °C
SOL IN ACIDS; AMMONIUM HYDROXIDE
Insol in caustic solutions
SOL IN POTASSIUM CYANIDE
Insoluble in water; soluble in acids
Solubility in water, mg/l at 20 °C: 1.1 (practically insoluble)

Synonyms

nickel monoxide, nickel oxide, nickel(II)oxide

Canonical SMILES

O=[Ni]
  • Energy Conversion and Storage

    NiO demonstrates high catalytic activity in splitting water molecules, a crucial step in hydrogen production through electrolysis. This green hydrogen fuel generation holds immense potential for clean energy solutions []. Additionally, NiO is explored as a catalyst for oxygen reduction reactions in lithium-ion batteries, aiming to improve their efficiency and lifespan [].

  • Environmental Remediation

    NiO nanoparticles exhibit the ability to degrade organic pollutants like dyes and pharmaceuticals present in wastewater. This catalytic degradation offers an eco-friendly method for environmental remediation []. Research is ongoing to optimize NiO's catalytic performance and selectivity for various pollutants.

Sensing Applications

NiO's unique electrical and optical properties make it a strong candidate for developing efficient and reliable sensors.

  • Gas Sensing

    Due to its high sensitivity to specific gas molecules, like carbon monoxide (CO) and hydrogen (H2), NiO is explored for constructing gas sensors. These sensors can play a crucial role in air quality monitoring, leak detection, and safety applications [].

  • Biosensing

    NiO nanoparticles are being investigated for their potential in biosensing applications. Their ability to interact with biomolecules like enzymes and antibodies can be harnessed to detect specific biomarkers associated with diseases, leading to improved diagnostics [].

Other Research Frontiers

Beyond catalysis and sensing, NiO is explored in various scientific research areas:

  • Spintronics

    NiO exhibits interesting magnetic properties, making it a potential candidate for spintronic devices, which utilize the spin of electrons for information processing and storage [].

  • Optoelectronics

    NiO's ability to absorb and emit light finds potential applications in optoelectronic devices like light-emitting diodes (LEDs) and solar cells. Research is ongoing to improve its light-harvesting efficiency and stability [].

Physical Description

Nickel oxide appears as odorless green-black cubic crystals (yellow when hot) or green powder. (NTP, 1992)
DryPowder
DryPowder; OtherSolid; PelletsLargeCrystals; WetSolid
GREEN-TO-BLACK CRYSTALLINE POWDER.

Color/Form

Green powder
Greenish-black cubic crystals
Yellow when hot

Density

6.67 (NTP, 1992)
6.72
6.7 g/cm³

Melting Point

3603 °F (NTP, 1992)
1955 °C

GHS Hazard Statements

Aggregated GHS information provided by 2019 companies from 41 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (13.27%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H360 (12.68%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (99.7%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411 (15.85%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (84.15%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Nickel Monoxide is a green to black colored, inorganic compound that turns yellow and produces toxic gases upon heating. Nickel monoxide is used in the electronics, ceramics, steel and alloy industries. Exposure to this substance can cause severe dermatitis, skin and asthma-like allergies and damages the lungs, kidneys, gastrointestinal tract and neurological system. Nickel monoxide is a known carcinogen and is associated with an increased risk of developing lung and nasal cancers. (NCI05)

Mechanism of Action

Carcinogenic nickel compounds are known to induce promutagenic DNA lesions such as DNA strand breaks and DNA adducts in cultured mammalian cells. In standard mutation assays, in contrast, they were found to be either inactive or weakly active. In our in vitro mutation studies in a lacI transgenic embryonic fibroblast cell line, nickel subsulfide (Ni3S2) increased mutation frequency up to 4. 5-fold. We subsequently applied the comet assay and transgenic rodent mutation assays to investigate the DNA damaging effect and mutagenic potential of nickel subsulfide in target cells of carcinogenesis. A 2-h in vitro treatment of freshly isolated mouse nasal mucosa and lung cells with nickel subsulfide clearly induced DNA fragmentation in a concentration dependent manner. The strong effect was not seen in the same cell types following inhalative treatment of mice and rats, leading only in the mouse nasal mucosa to high DNA damage. When the same inhalative treatment was applied to lacZ and lacI transgenic mice and rats, the spontaneous mutation frequency of these target genes in the respiratory tissues was not increased. These results support a recently proposed non-genotoxic model of nickel carcinogenesis, which acts through gene silencing via DNA methylation and chromatin condensation. This model may also explain our in vitro mutation data in the lacI transgenic cell line, in which nickel subsulfide increased mutation frequency, but in about one-third of the mutants, molecular analysis did not reveal any DNA sequence change in the coding region of the lacI gene despite of the phenotypic loss of its function.

Vapor Pressure

0 mm Hg at 68 °F (NTP, 1992)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Impurities

Typical impurities, present at levels of 1% or less, include cobalt, copper, iron, and sulfur.

Other CAS

1313-99-1
34492-97-2
11099-02-8

Wikipedia

Nickel(II) oxide

Biological Half Life

Male rats were exposed to nickel oxide (NiO) aerosols (mass median aerodynamic diameter, 1.2 and 4.0 um). The average exposure concn was controlled from a low level of 0.6 mg/cu m to a high level of 70 mg/cu m and total exposure time was 140 hr. Some rats were sacrificed just after the exposure, whereas others were exposed for 1 mo and kept for 12 and 20 mo clearance periods before sacrifice. There were no differences in body wt grain between NiO exposure groups and controls. Nickel concn in lung of exposure groups were much higher than those of controls and decreased with increased clearance time. No apparent deposition of nickel was observed in the liver, kidney, spleen, and blood immediately after the exposure, but in the high exposure groups, nickel concn in the liver, spleen, and blood increased slightly with increasing clearance time. The biological half-time of NiO deposited in the lung, assuming that the amt of the clearance is proportional to the amt of the NiO deposited, was 11.5 and 21 mo for 1.2 and 4.0 um, respectively.
... Half-life for the clearance of nickel /oxide/ from the deep tract /of the lungs/ of 36 days. The half-life for clearance from the tracheobronchiolar compartment was less than 1 day.

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

ROASTING OF REFINED NICKEL ORES
By heating nickel above 400 °C in presence of oxygen.
Green nickel oxide is prepared by firing a mixture of water and pure nickel powder in air at 1000 °C or by firing a mixture of high purity nickel powder, nickel oxide, and water in air. The latter provides a more rapid reaction than the former method. Single whiskers of green nickel oxide have been made by the closed-tube transport method from oxide powder formed by the decomposition of nickel sulfate using hydrochloric acid as the transport gas. Green nickel oxide also is formed by thermal decomposition of nickel carbonate or nickel nitrate at 1000 °C. /Green nickel oxide/
Black nickel oxide /is made by/ the calcination of /nickel/ carbonate and nitrate at 600 °C. /Black nickel oxide/

General Manufacturing Information

Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Fabricated metal product manufacturing
Industrial gas manufacturing
Laboratory Use
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Petrochemical manufacturing
Petroleum refineries
Primary metal manufacturing
Services
Utilities
Nickel oxide (NiO): ACTIVE
CANADA IS THE LARGEST SINGLE PRODUCING COUNTRY. IN 1972, PRELIMINARY ESTIMATE OF CANADIAN EXPORTS OF NICKEL OXIDE WERE 33 MILLION KG.
TWO PARTIALLY REDUCED NICKEL OXIDE PRODUCTS, KNOWN AS 'NICKEL OXIDE SINTERS' ARE PRODUCED COMMERCIALLY ON A LARGE SCALE; ONE CONTAINS 75% NICKEL & THE OTHER, 90% AVAIL DATA ON NICKEL OXIDE PRODUCTS FREQUENTLY COMBINE INFORMATION ON NICKEL OXIDE POWDER & NICKEL OXIDE SINTERS.
Theoretical content of nickel oxide is 78.6% nickel and 21.4% oxygen.

Analytic Laboratory Methods

NIOSH Method 7300. Determination of Elements by Inductively Coupled Argon Plasma - Atomic Emission Spectroscopy (ICP-AES).

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

The effects of carcinogenic nickel compounds on natural killer cell function were studied in rats. The protective effects of manganese were also investigated. Male WAG-rats were injected intramuscularly with 20 mg metallic nickel powder, 5 mg nickel subsulfide, 20 mg nickel oxide, and 0 or 20 mg mananese with or without rat fibroblast interferon. Rats given nickel subsulfide had a tumor incidence of 2 percent, whereas 46.7 percent of the rats given nickel powder developed tumors. All tumors developed at the injection site. More than 70 percent of the tumor bearing rats died with lung or lymph node metastases within 3 months after the primary tumors were detected. Interferon had little effect on tumor incidence or time to tumor development. Nickel oxide did not induce any tumors. Manganese protected against tumor induction. Only 20 percent of rats given nickel powder plus manganese developed tumors. Rats that developed tumors showed persistent decreases in natural killer cell activity. The lower the natural killer cell activity, the earlier the tumors developed. Manganese almost completely prevented the decrease in PBMC natural killer cell activity when given along with powdered nickel.

Dates

Modify: 2023-08-15

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